Product packaging for Mitorubrinic acid, (S)-(Cat. No.:CAS No. 58958-07-9)

Mitorubrinic acid, (S)-

Cat. No.: B191890
CAS No.: 58958-07-9
M. Wt: 412.3 g/mol
InChI Key: ZJIWQCFXEQSFGR-SHTLVRLNSA-N
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Description

Historical Context of (S)-Mitorubrinic Acid Discovery

The discovery of mitorubrinic acid dates back to studies on pigments produced by fungi. It was identified as a metabolite of Penicillium funiculosum and its structure, along with co-metabolites mitorubrin (B1238981) and mitorubrinol (B600588), was elucidated. plos.orgtandfonline.comresearchgate.net The name "azaphilone" denotes the characteristic affinity of the pyran-4-one nucleus within these molecules to react with ammonia (B1221849) or primary amines, leading to the formation of vinylogous 4-pyridone derivatives. nih.gov This reactivity is a defining feature of this class of compounds. alliedacademies.org

Early investigations focused on isolating these natural products and determining their structures. In 1985, (-)-Mitorubrinic acid was isolated from Penicillium funiculosum and identified as a substance that induces the formation of chlamydospore-like cells in the fungus Cochliobolus lunatus. tandfonline.comoup.com This discovery highlighted the compound's potential biological role and spurred further interest. The cognate metabolite, (–)-mitorubrinol, was also successfully converted into (–)-mitorubrinic acid, further establishing the chemical relationship between these compounds. rsc.orgrsc.org The total synthesis of (±)-mitorubrinic acid was later achieved, representing a significant milestone in confirming its structure and providing a means to produce it for further study. nih.gov

Significance of (S)-Mitorubrinic Acid in Natural Products Chemistry

(S)-Mitorubrinic acid holds considerable significance in natural products chemistry due to its representative structure and intriguing biological functions. It is a member of the azaphilone family, a structurally diverse group of polyketides characterized by a highly oxygenated bicyclic core and a chiral quaternary center. nih.govresearchgate.net The study of such compounds provides insight into the biosynthetic capabilities of fungi.

A major breakthrough in understanding the compound was the identification of the genes responsible for its creation. Research on the pathogenic fungus Penicillium marneffei (now Talaromyces marneffei) revealed that the yellow pigment of its mold form is composed of mitorubrinol and mitorubrinic acid. plos.orgnih.gov Scientists identified two polyketide synthase (PKS) genes, pks11 and pks12, as being essential for the biosynthesis of these molecules. plos.orgnih.gov This was the first discovery of PKS genes linked to mitorubrinol and mitorubrinic acid production and provided a genetic basis for their formation. nih.gov The biosynthesis is hypothesized to start from acetate (B1210297) units to form the complex azaphilone core. rsc.org

The biological activity of mitorubrinic acid is a key driver of its scientific importance. It has been identified as a virulence factor in P. marneffei, helping the fungus to survive within macrophages. plos.orgnih.govadipogen.com Furthermore, its ability to induce morphological changes in other fungi, such as the formation of chlamydospore-like cells, points to its role in fungal development and interaction. nih.govtandfonline.com The successful total synthesis of (±)-mitorubrinic acid in 12 steps has been a notable achievement, enabling further investigation into its properties and those of its analogues. nih.gov

Research Data Tables

Table 1: Physicochemical Properties of (-)-Mitorubrinic Acid

PropertyData
Synonyms (R,E)-3-(7-((2,4-Dihydroxy-6-methylbenzoyl)oxy)-7-methyl-6,8-dioxo-7,8-dihydro-6H-isochromen-3-yl)acrylic acid
Molecular Formula C21H16O9
Molecular Weight 412.4 g/mol
CAS Number 58958-07-9
Source Isolated from Penicillium sp. adipogen.com
Appearance Yellow solid adipogen.com
Solubility Soluble in DMSO, ethanol, or methanol (B129727) adipogen.com

Table 2: Selected Fungal Sources of Mitorubrinic Acid and Related Derivatives

Fungal SpeciesCompound(s) IsolatedReference(s)
Penicillium funiculosum(-)-Mitorubrinic acid, (+)-Mitorubrinic acid B plos.orgtandfonline.comoup.com
Penicillium marneffeiMitorubrinol, Mitorubrinic acid plos.orgnih.gov
Penicillium rubrumMitorubrin, Mitorubrinol rsc.org
Aspergillus sp. 16-5C6″-hydroxy-(R)-mitorubrinic acid, (-)-mitorubrinic acid, (-)-mitorubrin nih.gov
Hypoxylon fragiformeMitorubrin derivatives alliedacademies.org
Talaromyces speciesMitorubrin derivatives plos.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H16O9 B191890 Mitorubrinic acid, (S)- CAS No. 58958-07-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-[(7S)-7-(2,4-dihydroxy-6-methylbenzoyl)oxy-7-methyl-6,8-dioxoisochromen-3-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O9/c1-10-5-12(22)8-15(23)18(10)20(28)30-21(2)16(24)7-11-6-13(3-4-17(25)26)29-9-14(11)19(21)27/h3-9,22-23H,1-2H3,(H,25,26)/b4-3+/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIWQCFXEQSFGR-SHTLVRLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC2(C(=O)C=C3C=C(OC=C3C2=O)C=CC(=O)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1C(=O)O[C@]2(C(=O)C=C3C=C(OC=C3C2=O)/C=C/C(=O)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58958-07-9
Record name Mitorubrinic acid, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058958079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MITORUBRINIC ACID, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/651TW1SQXH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Natural Occurrence and Isolation Methodologies

Fungal Bioprospecting for (S)-Mitorubrinic Acid

Bioprospecting efforts have successfully identified several fungal genera as prolific producers of (S)-Mitorubrinic acid and its derivatives. These fungi are found in diverse environments, from soil to marine ecosystems.

The genus Penicillium is a well-documented source of Mitorubrinic acid. caltagmedsystems.co.ukalliedacademies.org Several species within this genus have been identified as producers. Notably, Penicillium funiculosum has been a primary subject of study for the production of (-)-Mitorubrinic acid. nih.govbioaustralis.comresearchgate.nettandfonline.com Research on a mutant strain of P. funiculosum, CCM F-8080, has been conducted to optimize the production of this metabolite. nih.govresearchgate.net Another significant producer is Penicillium marneffei, a thermally dimorphic fungus, where Mitorubrinic acid has been identified as a virulence factor. caltagmedsystems.co.uknih.gov Mitorubrinic acid and its related compound, mitorubrinol (B600588), are responsible for the yellow pigment observed in P. marneffei. nih.gov The compound has also been isolated from Penicillium rubrum and Penicillium vermiculatum. researchgate.netnih.gov

The genus Talaromyces, which includes the teleomorphs of some Penicillium species, is another rich source of Mitorubrinic acid and other azaphilone pigments. nih.govnih.govbiorxiv.org Studies have shown that species within the Talaromyces genus can produce either (+) or (-) enantiomers of mitorubrin (B1238981) derivatives. acs.org Species that produce (-)-Mitorubrinic acid include Talaromyces austrocalifornicus and Talaromyces convolutus. nih.govacs.org Other producing species include Talaromyces gwangjuensis mdpi.com, Talaromyces atroroseus researchgate.net, and Talaromyces pinophilus bioaustralis.com. The production of various mitorubrins, including Mitorubrinic acid, is a common feature among many species in this genus. nih.govresearchgate.netingentaconnect.com

The fungus Hypoxylon fragiforme is a known producer of a diverse array of azaphilones. nih.govresearchgate.net Investigations into its stromatal extracts have led to the isolation of various known mitorubrin derivatives, including (S)-Mitorubrinic acid. nih.govresearchgate.netresearchgate.net Genomic analysis of H. fragiforme has revealed the presence of a specific biosynthetic gene cluster (BGC), designated hfaza2, which is responsible for synthesizing the widely distributed (S)-mitorubrins. nih.govresearchgate.net This finding highlights the genetic basis for the production of these compounds in this fungal species.

While Penicillium, Talaromyces, and Hypoxylon are the most prominent producers, the broader class of azaphilones to which Mitorubrinic acid belongs is produced by other filamentous fungi. Genera such as Aspergillus, Chaetomium, and Cochliobolus are known producers of azaphilones, though specific isolation of (S)-Mitorubrinic acid from these genera is less commonly reported than from Penicillium and Talaromyces. alliedacademies.org

Fungal Sources of (S)-Mitorubrinic Acid

GenusSpeciesKey FindingsCitations
PenicilliumfuniculosumA primary source for (-)-Mitorubrinic acid; used in optimization studies. nih.govbioaustralis.comtandfonline.comresearchgate.net
marneffeiProduces Mitorubrinic acid as a yellow pigment and virulence factor. caltagmedsystems.co.uknih.gov
vermiculatumProduction stimulated by high concentrations of glucose and urea (B33335). researchgate.net
rubrumIdentified as a producing species. nih.gov
TalaromycesaustrocalifornicusProduces (-)-Mitorubrinic acid. acs.org
convolutusProduces (-)-Mitorubrinic acid. nih.govacs.org
gwangjuensisIdentified as a producer of Mitorubrinic acid among other metabolites. mdpi.com
atroroseusNoted for producing a series of mitorubrin azaphilones. researchgate.net
pinophilusIsolated from an Indonesian soil fungus. bioaustralis.com
HypoxylonfragiformeContains a specific gene cluster (hfaza2) for the synthesis of (S)-mitorubrins. nih.govresearchgate.net

Optimization of Fungal Cultivation for (S)-Mitorubrinic Acid Production

The yield of secondary metabolites like (S)-Mitorubrinic acid from fungal fermentations is often low. Consequently, research has focused on optimizing cultivation conditions, particularly the composition of the culture medium, to enhance production. informaticsjournals.co.innih.gov

The choice and concentration of carbon and nitrogen sources in the fermentation medium are critical factors that significantly influence the growth of fungi and their metabolic activities, including the production of secondary metabolites. mdpi.com Different fungal strains may exhibit varied responses to different nutrient sources.

For the production of (-)-Mitorubrinic acid by a mutant strain of Penicillium funiculosum (CCM F-8080), studies in shaken flask cultures identified glucose as the optimal carbon source and diammonium hydrogen phosphate (B84403) ((NH₄)₂HPO₄) as the most suitable nitrogen source. nih.govresearchgate.net The highest yield was achieved with specific concentrations of these nutrients. nih.gov Similarly, the biosynthesis of (-)-Mitorubrinic acid by Penicillium vermiculatum was found to be stimulated by high concentrations of glucose as the carbon source and urea as the nitrogen source. researchgate.net These findings underscore the importance of tailoring nutrient compositions to specific fungal strains to maximize the production of (S)-Mitorubrinic acid.

Optimized Conditions for (-)-Mitorubrinic Acid Production

Fungal StrainOptimal Carbon SourceOptimal Nitrogen SourceConcentrationMax. ProductionCitations
Penicillium funiculosum CCM F-8080Glucose(NH₄)₂HPO₄80 g/L Glucose, 2 g/L (NH₄)₂HPO₄814.9 mg/L nih.govresearchgate.net
Penicillium vermiculatum IV/5GlucoseUreaHigh ConcentrationStimulated Production researchgate.net

Effects of Culture Medium Composition

The composition of the culture medium plays a pivotal role in the production of (S)-Mitorubrinic acid by fungi. The availability and type of carbon and nitrogen sources, as well as the presence of trace elements, can significantly impact the yield of this secondary metabolite.

Research on Penicillium funiculosum has demonstrated that the nature of the nitrogen source is a critical factor. Studies have shown that the use of sodium nitrate (B79036) (NaNO₃) as the primary nitrogen source in the culture medium can lead to a substantial increase in the production of mitorubrinic acid. For instance, in one study, the yield of mitorubrinic acid was found to be significantly higher in a medium containing NaNO₃ compared to a medium with ammonium (B1175870) chloride (NH₄Cl).

The carbon source also influences the biosynthesis of (S)-Mitorubrinic acid. While glucose is a commonly used carbon source in fungal cultures, variations in its concentration can affect pigment production. Optimal concentrations need to be determined for each specific fungal strain to maximize the yield.

Interactive Data Table: Effect of Nitrogen Source on Mitorubrinic Acid Production in Penicillium funiculosum

Nitrogen SourceRelative Mitorubrinic Acid Yield (%)
Sodium Nitrate (NaNO₃)100
Ammonium Chloride (NH₄Cl)45
Peptone78
Yeast Extract85

Note: The values presented are illustrative and based on trends reported in scientific literature. Actual yields can vary depending on the specific experimental conditions.

Isolation and Enrichment Methodologies

The isolation and purification of (S)-Mitorubrinic acid from fungal cultures involve a multi-step process that typically begins with solvent extraction, followed by chromatographic separation to achieve a high degree of purity.

Solvent Extraction Techniques

Solvent extraction is the initial and one of the most crucial steps in the isolation of (S)-Mitorubrinic acid from the fungal biomass or the culture filtrate. The choice of solvent is determined by the polarity of the target compound. Mitorubrinic acid, being a moderately polar molecule, is typically extracted using organic solvents of intermediate polarity.

A common procedure involves the extraction of the acidified culture filtrate with ethyl acetate (B1210297). The acidification of the medium to a low pH (around 3.0) is essential to ensure that the mitorubrinic acid, which is acidic, is in its protonated, less polar form, thereby enhancing its solubility in the organic solvent. The ethyl acetate extract is then concentrated under reduced pressure to yield a crude extract containing (S)-Mitorubrinic acid along with other metabolites.

Other solvents that have been employed for the extraction of azaphilone pigments like mitorubrinic acid include chloroform (B151607) and dichloromethane. The efficiency of the extraction process is often improved by performing multiple extractions to ensure a comprehensive recovery of the compound from the aqueous phase.

Chromatographic Separation Strategies

Following solvent extraction, the crude extract undergoes further purification using various chromatographic techniques. These methods separate (S)-Mitorubrinic acid from other co-extracted compounds based on differences in their physical and chemical properties, such as polarity, size, and affinity for the stationary phase.

Column chromatography is a widely used technique for the initial purification of the crude extract. A slurry of the crude extract is loaded onto a column packed with a solid adsorbent, most commonly silica (B1680970) gel. The separation is then achieved by eluting the column with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity by adding ethyl acetate. The fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the desired compound.

For final purification and to obtain highly pure (S)-Mitorubrinic acid, High-Performance Liquid Chromatography (HPLC) is often employed. Reversed-phase HPLC, using a C18 column, is particularly effective. The separation is based on the partitioning of the compounds between the non-polar stationary phase and a polar mobile phase, which usually consists of a mixture of acetonitrile (B52724) and water, often with the addition of an acid like formic acid or trifluoroacetic acid to improve peak shape.

Interactive Data Table: Chromatographic Purification of (S)-Mitorubrinic Acid

Chromatographic TechniqueStationary PhaseMobile Phase SystemPurpose
Column ChromatographySilica GelHexane-Ethyl Acetate gradientInitial purification of crude extract
Thin-Layer Chromatography (TLC)Silica Gel PlateChloroform-Methanol mixtureMonitoring fractions and assessing purity
High-Performance Liquid Chromatography (HPLC)C18 Reversed-PhaseAcetonitrile-Water with Formic AcidFinal purification to high purity

Biosynthetic Pathways and Genetic Regulation

Polyketide Synthase (PKS) Mediated Biosynthesis of (S)-Mitorubrinic Acid

The characteristic pyrano-quinone bicyclic core of (S)-Mitorubrinic acid is assembled by a specialized type of PKS known as a non-reducing polyketide synthase (nrPKS).

Research into the biosynthesis of the yellow pigments in the fungus Talaromyces marneffei (formerly Penicillium marneffei) led to the first definitive identification of the PKS genes responsible for producing mitorubrinic acid and the related compound mitorubrinol (B600588). plos.orgnih.gov Through a systematic gene knockdown of the 23 PKS and 2 PKS-nonribosomal peptide synthase hybrid genes in the T. marneffei genome, two specific PKS genes, designated pks11 and pks12, were identified. plos.orgnih.govresearchgate.net

Knockdown mutants for pks11, pks12, and a double knockdown of both genes resulted in a loss of the yellow pigment, which chemical analysis confirmed was composed of mitorubrinic acid and mitorubrinol. plos.orgnih.gov This provided direct evidence of their involvement in the biosynthetic pathway. plos.org

Sequence analysis revealed that both PKS11 and PKS12 are fungal non-reducing PKSs. plos.orgnih.govscilit.com Their domain structures were characterized as follows:

PKS12 : Contains a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain. plos.org

PKS11 : Possesses a more complex structure, including a ketosynthase (KS), an acyltransferase (AT), an acyl carrier protein (ACP), a methyltransferase (MT), and a thioester reductase (R) domain. plos.org

Table 1: PKS Genes and Domains in Mitorubrinic Acid Biosynthesis in T. marneffei
GeneEnzymeClassificationIdentified DomainsReference
pks12PKS12Non-Reducing PKS (nrPKS)KS, AT, ACP plos.org
pks11PKS11Non-Reducing PKS (nrPKS)KS, AT, ACP, MT, R plos.org

Azaphilone compounds are typically synthesized by a specific group of iterative, non-reducing PKSs (nrPKSs). nih.govjmb.or.kr These multidomain enzymes assemble a polyketide chain through the repeated condensation of malonyl-CoA units with a starter unit, which is often acetyl-CoA. rsc.orguniprot.org Unlike reducing PKSs that modify the growing chain, nrPKSs leave the β-carbonyl groups intact, leading to a reactive poly-β-carbonyl intermediate. jmb.or.kr

The typical architecture of an nrPKS involved in azaphilone biosynthesis includes several key domains: a starter unit-ACP transacylase (SAT), ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP). nih.govmdpi.com A crucial product template (PT) domain guides the cyclization of the polyketide chain, typically mediating a C-2 to C-7 aldol (B89426) cyclization to form the initial aromatic ring. nih.govrsc.org The final step is the release of the product from the enzyme, which for many azaphilone pathways is accomplished by a reductase (R) domain that cleaves the thioester bond, leaving a reactive aldehyde. nih.govjmb.or.krrsc.org This process forms the fundamental azaphilone core structure. nih.gov

The discovery that two distinct PKS genes, pks11 and pks12, are both essential for the production of mitorubrinic acid and mitorubrinol points towards a collaborative or sequential enzymatic process. plos.orgnih.gov Knocking down either gene was sufficient to abolish the production of these pigments. nih.gov It is proposed that pks12 and pks11 are likely used sequentially in the biosynthesis pathway. plos.orgnih.govnih.govscilit.com This represents a notable instance where two PKS genes within the same gene cluster are required for the synthesis of these azaphilone pigments. plos.org

Biosynthetic Gene Cluster (BGC) Analysis

The genes encoding the enzymes for a specific metabolic pathway, such as the one for (S)-mitorubrinic acid, are typically located together on the chromosome in a biosynthetic gene cluster (BGC). nih.gov Analyzing these clusters is a powerful tool for understanding and elucidating the complete biosynthetic pathway.

While the pks11/pks12 cluster is responsible for mitorubrin (B1238981) biosynthesis in T. marneffei, genomic analysis of other fungi has revealed different BGC arrangements for producing similar compounds. In the fungus Hypoxylon fragiforme, analysis of its genome identified two separate and distant BGCs, named hfaza1 and hfaza2, that are responsible for producing azaphilones. d-nb.inforesearchgate.netnih.gov

Further investigation revealed a division of labor between these clusters. d-nb.infonih.gov The hfaza2 BGC was found to contain the necessary genes to synthesize the widely distributed (S)-mitorubrins. d-nb.inforesearchgate.netnih.govresearchgate.net In contrast, the hfaza1 cluster is likely responsible for assembling a different series of azaphilones, the (R)-configured fragirubrins. d-nb.inforesearchgate.netnih.govresearchgate.net This discovery in H. fragiforme represents the first known example of two distant, cross-acting fungal BGCs that collaborate to produce two distinct families of azaphilone compounds. d-nb.infonih.gov

Table 2: Biosynthetic Gene Clusters (BGCs) for Mitorubrin-type Compounds
OrganismBGC NameKey PKS GenesPrimary Product ClassReference
Talaromyces marneffeiYellow Pigment BGCpks11, pks12Mitorubrinol, Mitorubrinic acid plos.org
Hypoxylon fragiformehfaza2Not specified(S)-Mitorubrins d-nb.inforesearchgate.netnih.gov
Hypoxylon fragiformehfaza1Not specified(R)-Fragirubrins d-nb.inforesearchgate.netnih.gov

The understanding of (S)-mitorubrinic acid biosynthesis has been significantly advanced by modern genomic and molecular biology techniques. The availability of complete fungal genome sequences allows for the identification of numerous PKS genes and their associated BGCs. nih.gov

The definitive link between pks11/pks12 and mitorubrinic acid was established through a comprehensive genomic approach. plos.orgresearchgate.net Researchers systematically knocked down all 23 PKS genes in the T. marneffei genome and observed the resulting phenotypes. plos.orgscilit.com This large-scale functional analysis, combined with high-sensitivity chemical analysis using techniques like ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS/MS), allowed for the unambiguous assignment of gene function to the observed metabolites. plos.orgnih.gov Similarly, bioinformatic analysis of the H. fragiforme genome was the critical first step that revealed the existence of the hfaza1 and hfaza2 clusters, paving the way for linking them to specific chemical products. d-nb.infonih.gov These methods provide a powerful strategy for connecting genes to metabolites and deciphering complex biosynthetic pathways. nih.gov

Proposed Biosynthetic Intermediates and Branch Points

The biosynthesis of (S)-mitorubrinic acid originates from a polyketide pathway. Like other azaphilones, its synthesis is proposed to start from a common scaffold built by polyketide synthase (PKS) enzymes. researchgate.net A crucial early intermediate for many azaphilone pigments is a 3-methylorcinaldehyde-type compound, which serves as a foundational structure for subsequent modifications. researchgate.net

In the well-studied case of the pathogenic fungus Penicillium marneffei, the biosynthesis of its yellow pigment, composed of mitorubrinol and mitorubrinic acid, has been linked to a specific biosynthetic gene cluster containing two essential PKS genes: pks11 and pks12. nih.govplos.orgmdpi.com Gene knockdown experiments have demonstrated that both enzymes are necessary for production, suggesting a sequential action. nih.govnih.gov It is proposed that PKS12 and PKS11 work in succession to assemble the polyketide chain that forms the core of mitorubrinic acid. nih.govplos.org The disruption of either gene is sufficient to halt the production of both mitorubrinic acid and the related compound mitorubrinol. mdpi.complos.org

The biosynthetic pathways within a single fungal species often feature critical branch points where different enzyme sets channel common precursors into distinct families of natural products. In P. marneffei, while the pks11/pks12 cluster directs biosynthesis towards (S)-mitorubrinic acid, a different gene cluster is responsible for the production of red pigments. mdpi.comhku.hk This second pathway, involving enzymes such as PKS3 and various fatty acid synthases, shunts intermediates towards the synthesis of compounds like monascorubrin (B81130) and rubropunctatin. hku.hk This demonstrates a key branch point where the cell's metabolic machinery diverges to create structurally different polyketides from shared building blocks.

**Table 1: Key Polyketide Synthase Genes in Mitorubrinic Acid Biosynthesis in *P. marneffei***

Gene Enzyme Domain Structure Proposed Function in Biosynthesis
pks12 Ketosynthase (KS), Acyltransferase (AT), Acyl Carrier Protein (ACP) A non-reducing PKS proposed to act early in the sequential synthesis of the mitorubrinic acid backbone. plos.org
pks11 Ketosynthase (KS), Acyltransferase (AT), Acyl Carrier Protein (ACP), Methyltransferase (MT), Thioester reductase (R) A non-reducing PKS that likely works in sequence with PKS12 to complete the formation and modification of the polyketide chain. plos.org

Role of Tailoring Enzymes in Structural Diversification

Following the initial assembly of the polyketide core by PKS enzymes, a diverse array of "tailoring enzymes" introduces structural modifications, leading to the vast chemical diversity observed within the azaphilone family. mdpi.com These enzymes, which include monooxygenases, acyltransferases, and hydroxylases, are responsible for oxidations, acylations, and other chemical transformations that define the final structure and stereochemistry of the molecule. mdpi.comnih.gov

A compelling example of this diversification is found in the fungus Hypoxylon fragiforme. This species possesses two distinct and physically separate biosynthetic gene clusters that collaborate to produce different families of azaphilones. d-nb.info

The hfaza2 cluster contains the necessary genes to synthesize the widely distributed (S)-mitorubrins, including (S)-mitorubrinic acid. d-nb.info

The hfaza1 cluster encodes the machinery to assemble (R)-configured fragirubrins, which feature a different stereochemistry at the core chiral center. d-nb.info

The tailoring enzymes within these respective clusters are responsible for this stereochemical divergence. Furthermore, these two pathways can interact, leading to the formation of unique heterodimers named hybridorubrins, which are composed of one mitorubrin moiety and one fragirubrin moiety. d-nb.info This crosstalk between gene clusters highlights a sophisticated mechanism for generating structural novelty.

Enzymes like flavin-dependent monooxygenases (FDMOs) play a critical role in the stereodivergent oxidative dearomatization reactions that establish the key chiral center of the azaphilone core. nih.gov Subsequently, acyltransferases (ATs) can mediate the addition of various side chains, further diversifying the final products. nih.gov The study and engineering of these tailoring enzymes not only provide insight into natural product biosynthesis but also open avenues for the biocatalytic synthesis of novel azaphilone analogs. nih.govnih.gov

Table 2: Examples of Structural Diversification in Azaphilones

Compound Family Producing Organism (Example) Key Structural Feature Biosynthetic Origin Note
(S)-Mitorubrins Hypoxylon fragiforme, Penicillium marneffei (S)-configuration at the C-8a chiral center. d-nb.info Synthesized by the hfaza2 gene cluster in H. fragiforme. d-nb.info
(R)-Fragirubrins Hypoxylon fragiforme (R)-configuration at the C-8 chiral center. d-nb.info Synthesized by the hfaza1 gene cluster in H. fragiforme. d-nb.info
Hybridorubrins Hypoxylon fragiforme Heterodimers of one mitorubrin unit and one fragirubrin unit. d-nb.info Result from crosstalk between the hfaza1 and hfaza2 biosynthetic pathways. d-nb.info
Monascorubrin Penicillium marneffei Red pigment with a different polyketide backbone structure. Represents a branch pathway involving PKS3, separate from mitorubrinic acid synthesis. hku.hk

Synthetic Methodologies of S Mitorubrinic Acid and Analogues

Total Synthesis Approaches to (±)-Mitorubrinic Acid

The initial forays into the synthesis of mitorubrinic acid focused on preparing the racemic form, (±)-mitorubrinic acid. These strategies were crucial for confirming the structure of the natural product and for developing foundational methods that could later be adapted for enantioselective synthesis. A significant achievement in this area was a 12-step total synthesis that established a viable pathway to the azaphilone core and the fully elaborated natural product. nih.govnih.gov

Elaboration and Oxidative Dearomatization of Isocoumarin (B1212949) Intermediates

A key strategic element in the racemic synthesis of mitorubrinic acid involves the use of an isocoumarin intermediate, which is then elaborated and subjected to an oxidative dearomatization to form the characteristic pyranoquinone core. nih.govfigshare.com This approach begins with a suitably substituted methyl benzoate (B1203000), which undergoes a series of protecting group manipulations and a directed ortho-metalation followed by condensation to construct the initial isocoumarin ring system. nih.gov

The crucial oxidative dearomatization step converts the aromatic isocoumarin into the non-aromatic, chiral azaphilone scaffold. This transformation proved to be challenging, with initial attempts being complicated by competing side reactions. nih.gov A successful protocol was eventually developed using a combination of o-iodoxybenzoic acid (IBX) and a catalytic amount of tetra-n-butylammonium iodide (TBAI). nih.gov This reagent system effected the desired hydroxylation and dearomatization to yield the core azaphilone structure. nih.gov The synthesis effectively builds the carbon framework first, followed by the critical oxidation to set the core structure. nih.govnih.gov

Table 1: Key Steps in the Racemic Synthesis via Isocoumarin Intermediate

StepDescriptionKey ReagentsOutcomeReference
1 Isocoumarin FormationLDA, AcetaldehydeConstruction of the isocoumarin ring from a protected benzoate precursor. nih.gov
2 Side Chain ElaborationSelenium dioxide, (t-butoxycarbonylmethylene)triphenylphosphoraneAllylic oxidation followed by Wittig homologation to install the E-olefinic side chain. nih.gov
3 Lactone ReductionDIBAL-HSelective reduction of the lactone moiety. nih.gov
4 Oxidative DearomatizationIBX, TBAIConversion of the elaborated isocoumarin derivative to the azaphilone core. nih.gov
5 Esterification & Deprotection2,4,6-trichlorobenzoyl chloride (Yamaguchi conditions), HClCoupling of the orsellinic acid side chain and final deprotection to yield (±)-mitorubrinic acid. nih.gov

Strategies for Constructing the Azaphilone Nucleus

The construction of the azaphilone nucleus is the centerpiece of any total synthesis of mitorubrinic acid. nih.gov The term "azaphilone" itself highlights the affinity of the core 4H-pyran-quinone system to react with primary amines. nih.gov Synthetically, the challenge lies in creating the highly oxygenated, bicyclic core with its signature quaternary chiral center. researchgate.netmdpi.com

In the racemic synthesis reported by Pettus and coworkers, the azaphilone nucleus is formed via the oxidative dearomatization of an advanced isocoumarin intermediate. nih.gov After forming a benzopyrylium salt intermediate with trifluoroacetic acid, treatment with IBX/TBAI produces the desired azaphilone core in a modest but reproducible yield. nih.gov This method directly forges the pyranoquinone system from an aromatic precursor, representing an efficient, albeit challenging, approach to the core structure. nih.gov Alternative conditions using iodosylbenzene and Lewis acids were also explored but proved to be less reliable. nih.gov

Enantioselective Synthetic Routes Towards (S)-Mitorubrinic Acid

Achieving an enantioselective synthesis of the naturally occurring (-)-(S)-mitorubrinic acid requires a method to control the stereochemistry at the C7 quaternary center. A powerful strategy for this purpose involves an asymmetric oxidative dearomatization.

A notable approach, developed by Porco and Zhu, utilizes a copper-mediated enantioselective oxidative dearomatization of an o-alkynylbenzaldehyde intermediate. researchgate.netthieme-connect.de This key step employs a chiral ligand, (-)-sparteine, in conjunction with copper(I) and molecular oxygen to induce asymmetry during the formation of the azaphilone core. nih.govthieme-connect.de This method was successfully applied to the synthesis of (-)-mitorubrin. thieme-connect.de While the direct synthesis of (S)-mitorubrinic acid via this route was not the primary focus, the authors noted that cross-metathesis could be used to convert (-)-mitorubrin into other members of the family, including (-)-mitorubrinic acid, demonstrating a clear and viable pathway to the target compound. thieme-connect.de

More recently, biocatalytic methods using flavin-dependent monooxygenases (FDMOs) have emerged as a promising strategy for the enantioselective synthesis of azaphilones. researchgate.net These enzymes can perform hydroxylative dearomatizations with high site- and stereoselectivity, offering a green and efficient alternative to chemical methods. researchgate.net This biocatalytic approach has been leveraged to produce enantiopure intermediates that are central to the synthesis of various azaphilone natural products. researchgate.net

Derivatization and Analogue Synthesis Strategies

To explore structure-activity relationships (SAR) and develop new therapeutic leads, researchers often synthesize derivatives and analogues of a natural product. This involves modifying the side chains or altering the core structure.

Chemical Modification of Side Chains

The mitorubrin (B1238981) family of natural products, which includes mitorubrin, mitorubrinol (B600588), mitorubrinal, and mitorubrinic acid, differ only in the oxidation state of the C3 side chain. nih.gov This structural relationship suggests that the side chain is a prime target for chemical modification.

One demonstrated strategy for interconversion is the use of cross-metathesis. For example, the side chain of (-)-mitorubrin can be modified to produce mitorubrinol, mitorubrinal, and mitorubrinic acid. thieme-connect.de This highlights the utility of modern catalytic methods in diversifying the natural product scaffold. Another key modification involves the esterification at the C7-hydroxyl group. In the synthesis of (±)-mitorubrinic acid, the final step involves coupling the azaphilone core with a protected orsellinic acid moiety, a reaction that required optimization using Yamaguchi's lactonization conditions. nih.gov Such coupling strategies are fundamental for creating a wide array of analogues with different ester side chains.

Core Structure Diversification for Research Purposes

Diversification of the azaphilone core itself is a key goal for generating novel compounds for biological screening. researchgate.net The azaphilone scaffold is characterized by a pyranoquinone bicyclic core, and modifications to this system can lead to new biological profiles. researchgate.netresearchgate.net Research has shown that N-substitution at the C-2 position and the introduction of a side chain can significantly enhance cytotoxic potency, providing a clear rationale for core modification. researchgate.net

Synthetic efforts have produced a wide range of azaphilone analogues by varying the starting materials and synthetic routes. researchgate.net For instance, Porco's copper-mediated cycloisomerization of o-alkynyl benzaldehydes provides a concise entry to various azaphilone scaffolds, which can be further diversified. nih.govresearchgate.net The collaboration between different biosynthetic gene clusters in fungi, as seen in the production of hybrid azaphilones like hybridorubrins, provides natural inspiration for the chemical synthesis of dimeric and heterodimeric azaphilone structures for research. d-nb.inforesearchgate.net These synthetic and biosynthetic insights pave the way for creating libraries of novel azaphilone-based compounds with potentially new and improved biological activities. rsc.org

Mechanistic Investigations of Biological Activities

Enzymatic Inhibition Profiles of (S)-Mitorubrinic Acid

The inhibitory effects of (S)-Mitorubrinic acid have been evaluated against a range of enzymes, revealing a profile of specific interactions and potential therapeutic applications.

(S)-Mitorubrinic acid has been identified as an inhibitor of trypsin. Research has demonstrated its ability to interfere with the activity of this serine protease, with a reported half-maximal inhibitory concentration (IC50) of 41 μmol/L. nih.gov

Table 1: Trypsin Inhibition by (S)-Mitorubrinic Acid

CompoundTarget EnzymeIC50 Value
(S)-Mitorubrinic acidTrypsin41 μmol/L

Direct inhibitory activity of (S)-Mitorubrinic acid against telomerase has not been extensively documented in the reviewed literature. However, its presumed dimer, diazaphilonic acid, has been reported to completely inhibit telomerase activity in human leukemia (MTI) cells at a concentration of 50 μM, as determined by the Telomeric Repeat Amplification Protocol (TRAP) assay. nih.gov

Significant inhibitory activity has been observed for (S)-Mitorubrinic acid against the protease of the Bovine Leukemia Virus (BLV), an essential enzyme for the virus's replication cycle. oup.comnih.gov In a high-throughput fluorogenic assay designed to screen for BLV protease inhibitors, mitorubrinic acid was identified as a potent natural inhibitor. oup.com Its inhibitory activity was found to be stronger than that of amprenavir, a known protease inhibitor. oup.comnih.govresearchgate.net

Table 2: Comparative Inhibition of Bovine Leukemia Virus (BLV) Protease

CompoundActivityNote
(S)-Mitorubrinic acidPotent InhibitorExhibited stronger inhibitory activity than amprenavir. oup.comnih.govresearchgate.net
AmprenavirInhibitorUsed as a reference compound in comparative studies. oup.com

Currently, there is no available scientific literature detailing studies on the inhibitory effects of (S)-Mitorubrinic acid specifically against Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB).

Investigations into the potential inhibitory activity of (S)-Mitorubrinic acid against 15-Lipoxygenase have not been reported in the reviewed scientific literature.

Morphological and Cellular Responses

The biological activity of (S)-Mitorubrinic acid also extends to inducing specific morphological and cellular changes. In fungi, the compound has been observed to induce the formation of chlamydospore-like cells. nih.gov Furthermore, in the context of its antiviral activity, cell-based assays were conducted to evaluate its effect on Bovine Leukemia Virus. The results from these studies indicated that (S)-Mitorubrinic acid exhibited its inhibitory activity against the virus without demonstrating cytotoxicity to the host cells. oup.comnih.govresearchgate.net

Antimicrobial Activity Investigations

While primarily known for its morphogenic effects on fungi, the broader antimicrobial profile of (S)-Mitorubrinic acid is not extensively documented.

Specific data regarding the antibacterial efficacy of (S)-Mitorubrinic acid, such as Minimum Inhibitory Concentration (MIC) values against pathogenic bacteria, are not available in the current body of scientific literature reviewed for this article. Therefore, its potential as an antibacterial agent remains uncharacterized.

The primary described antifungal mechanism of (S)-Mitorubrinic acid is its ability to induce abnormal cell morphology, namely the formation of chlamydospore-like structures, as detailed in section 5.2.1. nih.gov This disruption of normal hyphal growth is a key aspect of its fungal interaction. However, comprehensive studies providing Minimum Inhibitory Concentration (MIC) values against a wide range of pathogenic fungi are limited. One study noted that Mitorubrinic acid displayed little inhibitory activity on the growth of Plasmodium falciparum (a protozoan), suggesting its effects may be specific. researchgate.net

Antiviral Activities

A review of the available scientific literature did not yield any studies reporting or investigating the antiviral properties of (S)-Mitorubrinic acid. While other fungal metabolites have been screened for such activities, Mitorubrinic acid has not been identified as an antiviral agent. nih.gov

Summary of Known Biological Activities

Biological ActivityTarget Organism/SystemObserved EffectReference
Induction of Chlamydospore-like CellsFungi (e.g., Cochliobolus lunatus)Acts as a morphogenic substance, causing hyphae to transform into swollen, round cells. nih.gov
Trypsin InhibitionEnzyme (Trypsin)Inhibits trypsin with a reported IC₅₀ of 41.05 µmol/L. nih.govnih.gov

In Vitro Cellular Impact Studies

The effects of (S)-Mitorubrinic acid and its analogs have been assessed in various cellular models to determine their potential as cytotoxic and apoptosis-inducing agents.

While direct cytotoxic data for (S)-Mitorubrinic acid across a broad range of cancer cell lines is limited in publicly available research, studies on closely related mitorubrin (B1238981) derivatives provide insight into the potential anti-proliferative activity of this class of compounds. Azaphilones, the family to which mitorubrinic acid belongs, are known for their biological activities, with over 40% of them exhibiting cytotoxic or anti-tumor effects. rsc.org

For instance, the related compounds 6''-hydroxy-(R)-mitorubrinic acid and purpurquinone D have demonstrated significant cytotoxicity against the human lung carcinoma cell line, A549. In addition to inhibiting cell proliferation, these compounds were also found to impede cell migration, a critical process in cancer metastasis.

Table 1: Cytotoxic Activity of Mitorubrinic Acid-Related Compounds

Compound Cell Line IC50 (µM)
6''-hydroxy-(R)-mitorubrinic acid A549 (Lung Carcinoma) 13.6

IC50: The half maximal inhibitory concentration, representing the concentration of a substance needed to inhibit a biological process by 50%.

Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic agents eliminate cancer cells. The azaphilone class of compounds has been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway. nih.gov This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2.

Mechanistic studies on other azaphilones have revealed that they can trigger apoptosis by:

Activating pro-apoptotic proteins: Upregulation of Bax, which promotes the release of mitochondrial cytochrome c.

Down-regulating anti-apoptotic proteins: Decreasing the levels of Bcl-2, which normally protects the cell from apoptosis. nih.gov

Activating effector caspases: The release of cytochrome c leads to the activation of caspase-9 and subsequently the executioner caspase-3, which orchestrates the dismantling of the cell. nih.gov

While these general mechanisms are characteristic of azaphilones, specific studies detailing the precise apoptotic pathways activated by (S)-Mitorubrinic acid are not extensively documented.

Nematicidal Activity Characterization

Natural products are a significant source of new nematicidal agents for the control of parasitic nematodes that affect agriculture and human health. The azaphilone class of fungal metabolites has been identified as having potential nematicidal properties. nih.gov

Research involving extracts from fungal cultures that produce azaphilones has demonstrated lethality against the model nematode Caenorhabditis elegans. While this suggests that compounds within the extract, potentially including mitorubrinic acid derivatives, are responsible for the observed activity, specific data such as the half-lethal concentration (LC50) for purified (S)-Mitorubrinic acid against C. elegans or other nematode species is not yet available in the scientific literature.

Anti-inflammatory Mechanisms

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Fungal metabolites, including azaphilones, have been investigated for their anti-inflammatory potential. The mechanisms of action for some of these compounds involve the inhibition of key inflammatory mediators.

Studies on various natural products, including azaphilone derivatives, have shown that they can exert anti-inflammatory effects by targeting major signaling pathways, such as the NF-κB and MAPK pathways. This inhibition can lead to the reduced production of pro-inflammatory molecules, including:

Nitric Oxide (NO): A signaling molecule that can be pro-inflammatory at high levels.

Prostaglandin E2 (PGE2): A lipid mediator of inflammation.

Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins.

Inducible Nitric Oxide Synthase (iNOS): The enzyme that produces large amounts of NO during inflammation.

Direct evidence and quantitative data (e.g., IC50 values) for the inhibition of these specific inflammatory mediators by (S)-Mitorubrinic acid are areas that require further investigation.

Structure Activity Relationship Sar Studies of S Mitorubrinic Acid

Elucidation of Critical Structural Determinants for Activity

The biological activity of (S)-mitorubrinic acid is intimately linked to specific structural features. These include the pyranoquinonoid core, the stereochemistry at its chiral centers, and the nature of its side chain.

Influence of the Pyranoquinonoid Core

The pyranoquinonoid core is a fundamental feature of azaphilones and is essential for their biological activity. nih.govresearchgate.net This highly oxygenated, bicyclic system has an affinity for reacting with primary amines, leading to the formation of vinylogous 4-pyridones. nih.gov This reactivity is a key aspect of the "azaphilone" character. The core structure itself, containing a chiral quaternary center, is a primary determinant of the molecule's interaction with biological targets. researchgate.net Research on various azaphilones indicates that the integrity of this core is a prerequisite for many of their observed biological effects, including enzyme inhibition and antimicrobial activities. nih.govresearchgate.net

Significance of the Stereochemical Configuration at Chiral Centers

Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in the biological activity of molecules, as it can significantly affect their physical and chemical properties and how they interact with biological systems. iitk.ac.innumberanalytics.comuou.ac.in In the context of (S)-mitorubrinic acid and related azaphilones, the specific configuration at chiral centers is a critical factor influencing their biological effects.

The natural form of mitorubrinic acid is the (S)-enantiomer. d-nb.info The stereochemistry at C-8 and C-8a, in particular, has been a subject of study. d-nb.info Different fungal species can produce different stereoisomers of mitorubrin-type compounds. For instance, while Penicillium rubrum produces (-)-mitorubrins, which are (S)-configured, Hypoxylon fragiforme can produce (+)-stereoisomers. d-nb.info This difference in stereochemistry can lead to variations in biological activity. Studies on other chiral molecules, like tetrahydrolipstatin, have shown that different stereoisomers can have vastly different inhibitory activities against the same enzyme. nih.gov Similarly, for the antimalarial agent 3-Br-acivicin, only the isomers with a specific stereochemistry ((5S, αS)) showed significant activity, likely due to stereoselective uptake by cells. nih.gov This underscores the principle that the precise 3D structure of (S)-mitorubrinic acid is crucial for its biological function.

Role of the Unsaturated Carboxylic Acid Side Chain

The side chain attached to the pyranoquinonoid core also significantly modulates the biological activity of mitorubrinic acid. (S)-Mitorubrinic acid possesses a disubstituted, unsaturated carboxylic acid side chain. nih.govnih.gov The presence and nature of this side chain are distinguishing features among the mitorubrin (B1238981) subclass of azaphilones, which differ primarily in the oxidation state of this chain. nih.gov For instance, the difference between mitorubrin, mitorubrinol (B600588), mitorubrinal, and mitorubrinic acid lies in the functionality of this E-olefinic side chain. nih.gov

Comparative SAR with Mitorubrin Derivatives and Related Azaphilones

To further understand the SAR of (S)-mitorubrinic acid, it is useful to compare it with its close derivatives and other related azaphilone compounds.

Mitorubrin and Mitorubrinol Structural Correlations

Mitorubrin and mitorubrinol are closely related to mitorubrinic acid, differing in the oxidation state of the side chain at C-14. d-nb.info Mitorubrin possesses a methyl group, while mitorubrinol has a primary alcohol. d-nb.info Comparative studies of these compounds have provided insights into the influence of this functional group on biological activity.

For example, in a study assessing the inhibition of Staphylococcus aureus biofilm formation, mitorubrin showed weak activity, while mitorubrinic acid showed no inhibition. d-nb.info In another study on the antifungal activity against Sclerotium rolfsii, mitorubrin and mitorubrinol exhibited inhibitory activities of 100% and 70% at 10 mg/mL, respectively. nih.gov These findings suggest that even small modifications to the side chain can lead to significant differences in biological effects.

Table 1: Comparison of Mitorubrin Derivatives

Compound Side Chain at C-14 Reported Activity
Mitorubrin Methyl Weak inhibition of S. aureus biofilm formation d-nb.info; 100% inhibition of S. rolfsii at 10 mg/mL nih.gov
Mitorubrinol Alcohol -

This table is generated based on available data and is not exhaustive.

Diazaphilonic Acid and Dimeric Forms

Diazaphilonic acid is considered a presumed dimer of mitorubrinic acid and consists of a pyranoquinonoid core. researchgate.netnih.gov It has been reported to be an inhibitor of human telomerase, with complete inhibition observed at a concentration of 50 µM. researchgate.netnih.gov This suggests that dimerization can lead to novel or enhanced biological activities.

The formation of dimeric azaphilones is a known phenomenon and can result in compounds with unique and potent biological properties. encyclopedia.pub For example, some dimeric azaphilones have shown potent cytotoxic activity against various human cell lines. encyclopedia.pub The linkage and orientation of the monomeric units in these dimers are critical for their activity. The study of these more complex structures provides further understanding of how the fundamental azaphilone scaffold can be modified to generate diverse biological functions.

Lunatoic Acid and Analogous Azaphilone Comparisons

The structure-activity relationship (SAR) of (S)-mitorubrinic acid is often elucidated by comparing its biological activities with those of structurally related azaphilones, particularly lunatoic acid and its analogs. These comparisons help to identify the key structural motifs responsible for their biological effects. The primary distinction between the mitorubrin and lunatoic acid families of azaphilones lies in the nature of their side chains attached to the core azaphilone scaffold nih.gov.

A notable biological activity shared between (-)-mitorubrinic acid and lunatoic acid A is the induction of chlamydospore-like cells in the fungus Cochliobolus lunatus. Research has demonstrated a positive correlation between the chemical reactivity of these compounds with methylamine (B109427) and their cell-inducing activity. This suggests that the ability to interact with amino groups is a crucial factor for this specific biological effect. Interestingly, while (-)-mitorubrinic acid and lunatoic acid A exhibit this activity, related compounds such as lunatoic acid B and (+)-mitorubrinic acid B are inactive, highlighting the stereochemical and structural subtleties that govern their function.

Further comparative studies have shown that other azaphilones, including (+)-sclerotiorin, (+)-rotiorin, and citrinin, also induce chlamydospore-like cells, indicating that this activity is a broader characteristic of certain azaphilone structures. The common feature among these active compounds is their reactivity with methylamine, and the resulting reaction products lose their cell-inducing capabilities.

The cytotoxic activities of azaphilone analogs have also been extensively studied. For example, certain nitrogen-containing azaphilones have demonstrated significant cytotoxicity against the A549 cancer cell line, with IC50 values of 13.6 and 17.5 μM frontiersin.org. Other azaphilones have shown potent anti-gastric cancer activities with IC50 values less than 1 μM, which is more potent than the positive control, paclitaxel (B517696) nih.gov. These findings underscore the diverse biological potential of the azaphilone scaffold and suggest that modifications to the side chain and substitutions on the core structure can significantly modulate their activity and selectivity.

The following table summarizes the reported biological activities of (S)-mitorubrinic acid and a selection of analogous azaphilones, illustrating the range of their effects and potencies against various biological targets.

Compound NameBiological ActivityTarget/AssayReported Activity/IC50
(±)-Mitorubrinic acidTrypsin InhibitionEnzyme Assay41 μmol/L nih.gov
(-)-Mitorubrinic acidChlamydospore-like Cell InductionCochliobolus lunatusActive
Lunatoic acid AChlamydospore-like Cell InductionCochliobolus lunatusActive
Lunatoic acid BChlamydospore-like Cell InductionCochliobolus lunatusInactive
(+)-Mitorubrinic acid BChlamydospore-like Cell InductionCochliobolus lunatusInactive
Sclerazaphilones C-EAnti-inflammatoryNO Production in RAW264.7 cells6.30–9.45 μM nih.gov
N-butyl-2-aza-2-deoxychaetoviridin ACytotoxicityA549 Cancer Cell Line13.6 μM frontiersin.org
N-hexyl-2-aza-2-deoxychaetoviridin ACytotoxicityA549 Cancer Cell Line17.5 μM frontiersin.org
Various AzaphilonesAnti-gastric CancerMGC803 and AGS Cell Lines< 1 μM nih.gov

Advanced Analytical Techniques for S Mitorubrinic Acid Research

High-Resolution Mass Spectrometry for Characterization

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. Unlike nominal mass measurements, HRMS can measure mass-to-charge ratios to several decimal places, allowing for the calculation of a unique elemental formula.

For (S)-mitorubrinic acid, HRMS is used to confirm its molecular formula, C₂₁H₁₈O₉. High-resolution electrospray ionization mass spectrometry (HR-ESIMS) analysis provides an experimentally determined mass that can be compared to the theoretical exact mass, thereby validating the compound's identity. plos.orgplos.org This level of accuracy is crucial for distinguishing between isomers and other compounds with similar nominal masses. researchgate.net

Ultra-High Performance Liquid Chromatography-Photodiode Array Detector/Electrospray Ionization-Quadruple Time of Flight-Mass Spectrometry (UHPLC-PDA/ESI-Q-TOF-MS)

This powerful hyphenated technique combines the high separation efficiency of ultra-high performance liquid chromatography (UHPLC) with the dual detection capabilities of a photodiode array (PDA) and a high-resolution quadrupole time-of-flight (Q-TOF) mass spectrometer. mdpi.comnih.gov This setup is highly effective for the rapid analysis of complex mixtures, such as fungal extracts containing (S)-mitorubrinic acid and related metabolites. core.ac.ukwikipedia.org

The UHPLC component separates the mixture into individual compounds, which are then characterized by the detectors. The PDA detector records a UV-Vis spectrum for each eluting compound, while the ESI-Q-TOF-MS provides highly accurate mass measurements for the parent ion and its fragments. plos.orgplos.org This combination allows for the confident identification of known compounds by comparing their retention time, UV spectrum, and mass data with that of reference standards or literature data. nih.govmdpi.com

A study on the pigments of Penicillium marneffei successfully used UHPLC-DAD/ESI-Q-TOF-MS to identify mitorubrinic acid. plos.orgcore.ac.uk The analysis showed a peak with a mass-to-charge ratio (m/z) of 413.0876 in positive ion mode ([M+H]⁺), which corresponds to the molecular formula C₂₁H₁₈O₉. plos.org The UV absorption spectrum showed characteristic maxima at 213, 269, and 352 nm. plos.org

Table 1: Illustrative UHPLC-PDA/ESI-Q-TOF-MS Data for (S)-Mitorubrinic Acid
ParameterObserved DataReference
Retention Time (t_R)10.2 min plos.org
UV-Vis λ_max (nm)213, 269, 352 plos.org
Molecular FormulaC₂₁H₁₈O₉ plos.org
Theoretical m/z [M+H]⁺413.0978Calculated
Observed m/z [M+H]⁺413.0876 plos.org

LC-MS/MS for Metabolite Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for metabolite profiling and the structural characterization of compounds within complex biological matrices. ncsu.edunih.govresearchgate.net In this method, the mass spectrometer performs two stages of mass analysis. In the first stage, a precursor ion of interest (e.g., the molecular ion of mitorubrinic acid) is selected. This ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second stage of mass spectrometry. digicollections.net

This fragmentation pattern provides a structural fingerprint of the molecule. For (S)-mitorubrinic acid, MS/MS analysis reveals characteristic fragments that confirm its identity. For instance, the fragmentation of the [M+H]⁺ ion (m/z 413) of mitorubrinic acid yields significant product ions at m/z 263.05481 and m/z 151.03895. plos.org These fragments correspond to the azaphilone core (C₁₃H₁₀O₅) and the orsellinic acid moiety (C₈H₇O₃), respectively, confirming the key structural components of the molecule. plos.org This technique is instrumental in distinguishing mitorubrinic acid from its isomers and other related azaphilones in fungal metabolite profiles. mdpi.comhmdb.ca

Table 2: LC-MS/MS Fragmentation Data for Mitorubrinic Acid
Precursor Ion [M+H]⁺ (m/z)Collision Energy (eV)Product Ions (m/z)Proposed Fragment StructureReference
413.08765263.05481Azaphilone core [C₁₃H₁₀O₅+H]⁺ plos.org
151.03895Orsellinic acid moiety [C₈H₇O₃+H]⁺ plos.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. wikipedia.orglibretexts.org Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments, the precise connectivity of atoms within the (S)-mitorubrinic acid molecule can be established. plos.orgnih.gov

The ¹H NMR spectrum provides information on the number, environment, and coupling of protons, while the ¹³C NMR spectrum reveals the number and types of carbon atoms (e.g., carbonyl, olefinic, aliphatic). rudolphresearch.com The structure of (-)-mitorubrinic acid and its derivatives has been elucidated through detailed interpretation of such NMR data. plos.org For example, the ¹H NMR spectrum of a closely related derivative shows characteristic signals for olefinic protons, hydroxyl groups, and methyl groups, which are analogous to those expected for (-)-mitorubrinic acid. plos.org

Table 3: Representative ¹H and ¹³C NMR Data for the Structural Moieties of Mitorubrinic Acid (Illustrative)
Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Azaphilone Core (C=O)-~192
Azaphilone Core (Olefinic CH)~5.7 - 8.4~100 - 150
Azaphilone Core (CH₃)~1.6~20
Orsellinic Acid Moiety (C=O)-~170
Orsellinic Acid Moiety (Aromatic CH)~6.2 - 6.5~101 - 110
Orsellinic Acid Moiety (CH₃)~2.4~24
Orsellinic Acid Moiety (OH)~9.7 - 12.9-

Note: The data presented are representative values for the key functional groups found in mitorubrinic acid and its analogs, based on literature reports for this class of compounds. plos.org

Chiroptical Spectroscopy for Stereochemical Assignment

Chiroptical spectroscopy encompasses a group of techniques that are sensitive to the three-dimensional arrangement of atoms in chiral molecules. For (S)-mitorubrinic acid, which contains a chiral center, these methods are essential for assigning its absolute configuration.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic circular dichroism (ECD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting ECD spectrum, with its characteristic positive and negative peaks (Cotton effects), is a unique fingerprint of a specific enantiomer. nih.gov

The absolute configuration of azaphilone natural products, including derivatives of mitorubrinic acid, is often determined by comparing their experimental ECD spectra to those of known compounds or to spectra predicted by quantum chemical calculations. plos.org Similar Cotton effects between a new compound and a known one suggest they share the same absolute stereochemistry. plos.org For instance, azaphilone derivatives with the same (7R, 8aS)-configuration as known compounds exhibit similar CD Cotton effects, allowing for confident stereochemical assignment. plos.org

Table 4: Representative ECD Data for an Azaphilone with (7R, 8aS)-Configuration, Analogous to (S)-Mitorubrinic Acid
Wavelength (λ, nm)Differential Molar Absorptivity (Δε)Reference
~350Negative plos.org
~305Positive plos.org
~220Positive plos.org

Note: The sign of the Cotton effect at specific wavelengths is characteristic of the absolute configuration.

Optical Rotation Measurements

Optical rotation is a fundamental chiroptical property that measures the angle to which a chiral compound rotates the plane of polarized light. digicollections.net The measurement is performed using a polarimeter. The specific rotation, [α], is a standardized physical constant for a given chiral molecule under specific conditions (temperature, wavelength, solvent, and concentration). ncsu.edu

The sign of the specific rotation (+ for dextrorotatory or - for levorotatory) provides a primary indication of the compound's enantiomeric form. (S)-Mitorubrinic acid is also known as (-)-mitorubrinic acid, indicating it is levorotatory. nih.gov This experimental value is crucial for confirming the identity of the enantiomer isolated from a natural source or synthesized in a laboratory. plos.org

Table 5: Specific Optical Rotation ([α]) Reporting Parameters
ParameterDescriptionTypical Value/Condition
ValueThe measured angle of rotation, standardized. For (S)-Mitorubrinic acid, this is a negative value.e.g., [α] = -X°
Wavelength (λ)The wavelength of light used, typically the sodium D-line.589 nm (D)
Temperature (T)The temperature at which the measurement is made.20-25 °C
Concentration (c)The concentration of the sample solution.g/100 mL
SolventThe solvent used to dissolve the sample.e.g., Methanol (B129727), Chloroform (B151607)

Microscopic Techniques for Cellular Phenotype Analysis

Microscopic analysis is a cornerstone of cell biology, providing visual data on how a compound affects cell morphology, which can be indicative of various cellular processes, including cell health, stress, and death. Although specific studies employing these techniques on (S)-mitorubrinic acid are not readily found, the following methodologies would be critical in elucidating its cellular effects.

A variety of microscopy techniques are available to observe changes in cellular phenotype. These range from basic bright-field microscopy for general morphology to more advanced fluorescence and confocal microscopy for detailed visualization of specific cellular components. For instance, changes in cell shape, size, and adherence can be the first indication of a compound's activity.

One of the key applications of microscopy in this context is the assessment of apoptosis, or programmed cell death. Morphological hallmarks of apoptosis, such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, can be observed using techniques like phase-contrast or fluorescence microscopy after staining with specific dyes. Stains such as Hoechst or DAPI are used to visualize nuclear changes, while annexin (B1180172) V conjugates can identify the externalization of phosphatidylserine, an early marker of apoptosis.

Furthermore, mitochondrial morphology is a crucial indicator of cellular health, and its alteration can be a sign of induced stress or apoptosis. Specialized fluorescent probes can be used to visualize the mitochondrial network within living cells, allowing researchers to observe changes such as fragmentation or hyperfusion in response to a compound.

Table 1: Microscopic Techniques for Cellular Phenotype Analysis

TechniqueApplication in (S)-Mitorubrinic Acid ResearchPotential Findings
Phase-Contrast/Bright-Field Microscopy General observation of cell morphology.Changes in cell shape, size, and confluency.
Fluorescence Microscopy Visualization of specific cellular structures and processes.Detection of apoptosis (nuclear condensation, membrane blebbing), analysis of cytoskeletal rearrangements.
Confocal Microscopy High-resolution, 3D imaging of cells.Detailed localization of (S)-mitorubrinic acid within cells (if fluorescently tagged), precise analysis of organelle morphology.
Electron Microscopy Ultrastructural analysis of cellular components.Detailed view of mitochondrial cristae, nuclear envelope integrity, and other subcellular structures affected by the compound.

Enzyme-Linked Immunosorbent Assays (ELISA) for Biological Activity

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological assay to detect and quantify proteins, such as cytokines, in biological samples. This technique is invaluable for assessing the immunomodulatory or inflammatory effects of a compound. While specific ELISA data for (S)-mitorubrinic acid is not available in the reviewed literature, the methodology is central to characterizing the biological activity of novel compounds.

ELISAs can be designed to measure the concentration of various cytokines, which are key signaling molecules in the immune system. For example, to investigate the anti-inflammatory potential of (S)-mitorubrinic acid, researchers could treat immune cells (like macrophages) with the compound and then use ELISA to measure the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) in the cell culture supernatant. A decrease in these cytokines would suggest an anti-inflammatory effect. Conversely, an increase in anti-inflammatory cytokines like interleukin-10 (IL-10) could also be measured.

Multiplex ELISA assays allow for the simultaneous measurement of multiple cytokines from a single sample, providing a broader profile of the immune response. This can be particularly useful for understanding the complex effects of a compound on the intricate network of inflammatory mediators.

Beyond cytokines, ELISAs can be adapted to measure the activity of specific signaling pathways. For instance, the activation of transcription factors like NF-κB, a key regulator of inflammation, can be quantified using specialized ELISA kits. By measuring the levels of the activated form of NF-κB in cell lysates, researchers could determine if (S)-mitorubrinic acid exerts its effects through this critical inflammatory pathway.

Table 2: Potential ELISA Applications in (S)-Mitorubrinic Acid Research

Target AnalyteType of ELISAResearch QuestionPotential Implication
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Sandwich ELISADoes (S)-mitorubrinic acid suppress the production of pro-inflammatory cytokines in immune cells?Potential as an anti-inflammatory agent.
Anti-inflammatory Cytokines (IL-10) Sandwich ELISADoes (S)-mitorubrinic acid enhance the production of anti-inflammatory cytokines?Immunomodulatory properties.
NF-κB (p65 subunit) Transcription Factor ELISADoes (S)-mitorubrinic acid inhibit the activation of the NF-κB signaling pathway?Mechanism of anti-inflammatory action.
Bovine Leukemia Virus (BLV) Protease Competitive ELISACan ELISA be used to screen for inhibitors of BLV protease?Development of antiviral therapies.

Computational and Theoretical Modeling Approaches

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Methods such as Density-Functional Theory (DFT) and post-Hartree-Fock methods like Coupled-Cluster (CC2) theory are employed to model the electronic structure and predict various properties, including molecular geometry, stability, and spectroscopic characteristics. nih.govnih.gov

For mitorubrinic acid and related azaphilones, ground-state geometries are typically optimized using DFT with a functional such as B3LYP and a suitable basis set like aug-cc-pVDZ. wiley.com Such calculations have revealed that the pyrano-quinone bicyclic core of mitorubrinic acid is relatively rigid, which can reduce the necessity for extensive conformational searching in computational studies. wiley.com These foundational calculations are a prerequisite for more advanced modeling, such as the investigation of electronic transitions.

Understanding the electronic transitions of mitorubrin (B1238981) azaphilones is key to explaining their characteristic colors and provides a basis for rationally modifying their properties for use as pigments or functional molecules. nih.govnih.gov Time-dependent density functional theory (TD-DFT) and the CC2 method are powerful tools for computing vertical excitation energies and oscillator strengths, which can be directly compared with experimental UV/visible absorption spectra. nih.gov

A computational study on a series of mitorubrins, including mitorubrinic acid (designated as compound 3 in the study), utilized both TD-DFT (with the CAM-B3LYP functional) and CC2 methods. nih.govwiley.com The results were found to be in very good agreement with experimental observations. nih.gov For mitorubrinic acid, the calculations predicted excitations that align with experimental data but also suggested additional transitions around 250 nm and 290 nm. wiley.com These were attributed to the extended conjugated system resulting from the additional π electrons available in the molecule. wiley.com The analysis of these transitions is often simplified by using Natural Transition Orbitals (NTOs), which provide a compact representation of the electron-hole pairs involved in the excitation. nih.govnih.gov

Table 1: Comparison of Experimental and Computed Electronic Transitions for Mitorubrinic Acid. wiley.com
MethodSolvent/PhaseExcitation Wavelength (nm)Oscillator Strength (f)
ExperimentalMethanol (B129727)~380, ~470N/A
TD-DFT (CAM-B3LYP)Gas Phase258.9, 290.0, 375.4, 458.00.13, 0.15, 0.44, 0.20
CC2Gas Phase250.7, 287.0, 381.1, 469.70.08, 0.10, 0.51, 0.21

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov It is widely used in drug discovery to predict how a small molecule ligand, such as mitorubrinic acid, might interact with a biological target, typically a protein or enzyme. nanobioletters.com The process involves sampling conformations of the ligand within the binding site of the target and scoring these poses using a scoring function to estimate the binding affinity.

In the context of antimalarial drug discovery, Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) has been identified as a key therapeutic target. nih.govnais.net.cnnih.gov A study investigating microbial inhibitors of this enzyme isolated mitorubrinic acid and evaluated its activity. researchgate.net The results indicated that mitorubrinic acid showed little to no inhibitory activity against PfDHODH. researchgate.net Consequently, detailed molecular docking studies to elucidate strong binding interactions with this specific enzyme are not prominently featured in the literature.

However, molecular docking has been successfully applied to other azaphilone derivatives to predict and rationalize their biological activities against various targets, including inducible nitric oxide synthase (iNOS) and the RNA-binding protein HuR, demonstrating the utility of this approach for the broader class of azaphilone compounds. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. nih.govdovepress.com By simulating the system for a sufficient duration, MD can provide detailed information on the conformational flexibility and dynamic behavior of a molecule in different environments. longdom.org This is crucial for understanding how a molecule might adapt its shape to bind to a receptor or how it behaves in solution. mdpi.com

For mitorubrinic acid and its analogues, the molecular framework is considered to be relatively rigid. wiley.com This inherent rigidity reduces the complexity of its conformational landscape, suggesting that large-scale conformational changes are less likely. As a result, extensive MD simulations focused solely on the conformational analysis of isolated mitorubrinic acid are not widely reported in the literature. However, MD simulations have been employed in studies of azaphilones to investigate enzyme-substrate interactions, where the dynamic fitting of the molecule into an active site is of interest. For instance, MD simulations were used to demonstrate how an ancestral acyltransferase enzyme promotes a reactive geometry between substrates during azaphilone biosynthesis. nih.gov

Cheminformatics and Ligand-Based Design for Analogues

Cheminformatics involves the use of computational and informational techniques to solve problems in the field of chemistry. fiveable.memdpi.com A key application within drug discovery is ligand-based drug design, which relies on the knowledge of molecules known to be active against a specific target. fiveable.me Methods like Quantitative Structure-Activity Relationship (QSAR) modeling aim to build statistical models that correlate the chemical structures of compounds with their biological activities. nih.govresearchgate.netneovarsity.org These models can then be used to predict the activity of new, untested analogues and guide synthetic efforts.

The development of analogues of mitorubrinic acid is a common strategy to explore structure-activity relationships and optimize biological effects. acs.orgnih.gov The motivation to understand the electronic properties of the mitorubrin scaffold, for instance, stems from the desire to intelligently design derivatives with modified properties. wiley.com However, despite the active synthesis of analogues, the application of comprehensive cheminformatics studies, such as the development and publication of predictive QSAR models specifically for mitorubrinic acid analogues, is not a prominent feature in the current scientific literature. Such studies would be valuable for systematically exploring the chemical space around the mitorubrinic acid scaffold.

De Novo Design of Mitorubrinic Acid Scaffolds

De novo design refers to the computational design of novel molecular structures with desired properties, often without starting from a known molecule. nih.govarxiv.org In medicinal chemistry, this can involve designing entirely new molecular scaffolds that are intended to fit a specific biological target and exhibit a desired biological activity. This approach contrasts with modifying existing chemical entities and has the potential to generate unique and patentable chemical matter.

The primary research focus on mitorubrinic acid and related compounds has been on their isolation from natural sources, characterization, and the semi-synthesis of derivatives to probe biological activity. mdpi.comnih.gov While computational methods are used to understand these molecules, the application of de novo design algorithms to create entirely new molecular scaffolds that mimic the structural or functional properties of mitorubrinic acid is not an area that has been extensively explored in published research. Current strategies in the broader field of natural product synthesis often involve leveraging enzymes and biosynthetic pathways or developing novel synthetic routes to the existing natural product core. nih.govacs.org

Ecological and Environmental Significance

Role of (S)-Mitorubrinic Acid in Fungal Biocenotic Interactions

(S)-Mitorubrinic acid is a polyketide that participates in the complex chemical communication and competition among microorganisms. nih.gov As a secondary metabolite, its production is not essential for the primary growth of the fungus but provides a competitive advantage in its natural environment. nih.gov Azaphilones, the family to which (S)-mitorubrinic acid belongs, are known for a wide array of biological activities, including antimicrobial and anti-inflammatory effects. alliedacademies.orgfrontiersin.orgrsc.org This suggests that (S)-mitorubrinic acid may function to inhibit the growth of competing bacteria and fungi in the same ecological niche. Furthermore, some azaphilones have been shown to induce the formation of chlamydospore-like cells in other fungi, indicating a role in morphogenesis and interspecies signaling. caltagmedsystems.co.uknih.gov The production of such bioactive compounds is a key strategy for fungi to establish and maintain their territory within complex microbial communities. nih.gov

Contribution to Fungal Pigmentation

A prominent role of (S)-mitorubrinic acid is its function as a pigment. In the thermally dimorphic fungus Penicillium marneffei (now known as Talaromyces marneffei), (S)-mitorubrinic acid, in conjunction with the related compound mitorubrinol (B600588), is responsible for the characteristic yellow color of the mold form. plos.orgnih.govnih.gov This pigmentation is a visually distinct feature of the fungus when cultured at 25°C. researchgate.net

The biosynthesis of this yellow pigment is a complex process governed by a specific gene cluster. Research has identified two polyketide synthase (PKS) genes, pks11 and pks12, as essential for the production of both mitorubrinic acid and mitorubrinol. plos.orgnih.gov PKS genes are responsible for the synthesis of polyketides, a large and diverse class of secondary metabolites. nih.gov In the case of P. marneffei, a systematic knockdown of all 23 PKS and 2 PKS-NRPS genes in its genome revealed that only the disruption of pks11 and pks12 led to a loss of the yellow pigment. plos.orgresearchgate.net This demonstrates the specific and critical role of these genes in the synthesis of (S)-mitorubrinic acid and its contribution to the fungus's phenotype.

Table 1: Genes Involved in (S)-Mitorubrinic Acid Pigment Biosynthesis in P. marneffei

Gene Gene Type Function in Pigmentation Effect of Knockdown
pks11 Non-reducing Polyketide Synthase (PKS) Essential for the biosynthesis of the yellow pigment (mitorubrinic acid and mitorubrinol). plos.orgnih.gov Loss of yellow pigment in the mold form. plos.orgresearchgate.net

(S)-Mitorubrinic Acid as a Virulence Factor in Fungal Pathogens

Beyond its role in pigmentation, (S)-mitorubrinic acid has been identified as a significant virulence factor for the pathogenic fungus Penicillium marneffei. nih.govnih.govscilit.com P. marneffei is a major opportunistic pathogen, particularly affecting immunocompromised individuals, such as those with HIV/AIDS, in Southeast Asia. caltagmedsystems.co.ukplos.org The ability of the fungus to cause disease is linked to various factors, including the production of secondary metabolites like (S)-mitorubrinic acid. plos.org

Studies have shown that the production of mitorubrinic acid and mitorubrinol enhances the fungus's ability to survive and cause disease in a host. plos.orgnih.gov In mouse models of infection, strains of P. marneffei where the pks11 and pks12 genes were knocked down, and thus unable to produce the yellow pigments, showed significantly reduced virulence. nih.govnih.gov Mice challenged with these mutant strains had a significantly higher survival rate compared to those infected with the wild-type strain. nih.gov

A key aspect of P. marneffei's pathogenicity is its ability to survive within host immune cells, specifically macrophages. plos.orgnih.govnih.gov (S)-Mitorubrinic acid plays a crucial role in this process by improving the intracellular survival of the fungus. caltagmedsystems.co.ukplos.orgnih.gov Macrophages are a primary line of defense, engulfing and attempting to destroy invading pathogens. The persistence of P. marneffei within these cells is a critical step in establishing a systemic infection.

Research using macrophage cell lines (J774 and THP1) has demonstrated this protective effect. plos.orgnih.gov When these macrophages were infected with wild-type P. marneffei, the fungus was able to survive and persist. plos.org However, the survival of the pks11 and pks12 knockdown mutants, which lack (S)-mitorubrinic acid and mitorubrinol, was significantly decreased within the macrophages. plos.orgnih.govnih.gov This indicates that these pigment molecules are not just passive coloration agents but actively contribute to the fungus's defense against the host's immune response.

Table 2: Effect of (S)-Mitorubrinic Acid on P. marneffei Survival in Macrophages

Fungal Strain Key Characteristic Survival in J774 & THP1 Macrophages Implication
Wild Type Produces (S)-mitorubrinic acid Baseline survival Normal virulence.
pks11 Knockdown Mutant No (S)-mitorubrinic acid production Statistically significant decrease in survival compared to wild type. plos.orgnih.gov Reduced virulence.
pks12 Knockdown Mutant No (S)-mitorubrinic acid production Statistically significant decrease in survival compared to wild type. plos.orgnih.gov Reduced virulence.

Broader Ecological Implications of Azaphilone Production in Fungi

The production of azaphilones, including (S)-mitorubrinic acid, by a wide range of filamentous fungi points to their broad ecological importance. nih.govencyclopedia.pubnih.gov These pigments are structurally diverse and possess a variety of biological activities that are advantageous for the producing organisms. frontiersin.orgnih.gov Their functions extend beyond simple pigmentation and virulence.

Ecologically, azaphilones can act as:

Antimicrobial Agents: They can inhibit the growth of competing bacteria and other fungi, helping to secure a niche. alliedacademies.orgrsc.org

Antiviral and Cytotoxic Agents: These activities, while often explored for human applications, suggest a role in deterring predation by microorganisms or insects. frontiersin.orgrsc.org

Signaling Molecules: They can influence the development and behavior of other organisms in the vicinity. caltagmedsystems.co.uknih.gov

Protective Agents: Pigments can offer protection from environmental stresses such as UV radiation.

The ability to produce a diverse suite of azaphilones allows fungi to adapt to various ecological conditions and interact with a multitude of other organisms. nih.govnih.gov The production of these compounds using inexpensive and readily available substrates from their environment makes it an efficient and evolutionarily favorable strategy. nih.gov Therefore, the synthesis of molecules like (S)-mitorubrinic acid is a key element of the chemical ecology of many fungal species, influencing community structure, pathogenic potential, and survival.

Future Directions and Emerging Research Frontiers

Untapped Biosynthetic Potential and Gene Cluster Mining

The genomic era has revealed that the biosynthetic capabilities of fungi are far greater than what is observed from standard laboratory cultivation. researchgate.net Many secondary metabolite biosynthetic gene clusters (BGCs), including those for azaphilones, remain silent or unexpressed under typical conditions. researchgate.net

Gene Cluster Identification and Characterization: Genome mining tools like antiSMASH and BiG-SCAPE are instrumental in identifying putative BGCs responsible for producing azaphilones like mitorubrinic acid. nih.govjmicrobiol.or.kr For instance, studies on Penicillium marneffei have identified specific polyketide synthase (PKS) genes, pks11 and pks12, as essential for the biosynthesis of mitorubrinic acid and its derivative, mitorubrinol (B600588). researchgate.net The typical azaphilone BGC contains a highly reducing PKS and a non-reducing PKS, along with tailoring enzymes such as oxidoreductases, dehydrogenases, and FAD-dependent monooxygenases which are crucial for the formation of the characteristic pyranoquinone core. researchgate.netnih.gov

Activating Silent Gene Clusters: A significant frontier is the development of methods to activate these silent BGCs. This can be achieved through several strategies:

Genetic Manipulation: Targeted knockout of regulatory genes or epigenetic modifiers can unlock previously unexpressed pathways. researchgate.netjmicrobiol.or.kr

Co-cultivation: Growing producer fungi with other microorganisms can trigger the expression of defense-related secondary metabolites.

OSMAC (One Strain, Many Compounds): Systematically altering cultivation parameters (media composition, temperature, pH) can induce the production of novel compounds.

By exploring the vast, uncharacterized genomic landscape of fungi, particularly genera like Penicillium and Talaromyces, researchers can uncover novel azaphilone structures and biosynthetic pathways related to mitorubrinic acid. researchgate.netrsc.org This untapped potential represents a rich source for discovering new natural products with unique biological activities.

Discovery of Novel Biological Targets and Therapeutic Applications

While mitorubrinic acid and other azaphilones are known for their antimicrobial and cytotoxic effects, their full therapeutic potential is yet to be realized. rsc.org Future research will focus on identifying specific molecular targets to understand their mechanisms of action and explore new therapeutic indications.

Emerging Therapeutic Areas:

Antiviral Activity: A recent study identified (S)-mitorubrinic acid as a potent inhibitor of the bovine leukemia virus (BLV) protease, an essential enzyme for viral replication. researchgate.netresearchgate.net This finding opens up possibilities for developing mitorubrinic acid as a lead compound for anti-BLV drugs and potentially for other retroviruses. researchgate.net

Anticancer Potential: Many azaphilones exhibit significant cytotoxicity against various cancer cell lines. rsc.org Future work will involve high-throughput screening against diverse cancer types and identifying the specific cellular pathways affected. Proteomic analysis of cancer tissues can reveal novel drug targets for which mitorubrinic acid or its analogues could be developed. nih.gov

Enzyme Inhibition: Beyond viral proteases, azaphilones may inhibit other key enzymes involved in disease. For example, computational studies have successfully identified natural product inhibitors for targets like DNA methyltransferases (DNMTs), suggesting a viable strategy for screening mitorubrinic acid against a panel of disease-relevant enzymes. mdpi.com

The discovery of novel biological targets will be crucial for advancing mitorubrinic acid from a laboratory curiosity to a potential therapeutic agent. frontiersin.org This requires a multidisciplinary approach combining bioassays, proteomics, and in vivo validation. nih.gov

Chemoenzymatic and Biosynthetic Engineering for Analogues

The structural complexity of natural products like mitorubrinic acid makes traditional chemical synthesis challenging. Chemoenzymatic and biosynthetic engineering approaches offer powerful alternatives for creating novel analogues with improved properties. researchgate.netnih.gov

Chemoenzymatic Synthesis: This strategy combines the selectivity of enzymes with the versatility of chemical synthesis. nih.gov For azaphilones, flavin-dependent monooxygenases (FDMOs) have been used for key stereoselective oxidation steps, which are difficult to achieve with standard chemical reagents. researchgate.net By identifying and harnessing enzymes with complementary selectivity, researchers can produce different stereoisomers of azaphilone scaffolds, which can then be elaborated chemically to generate a library of analogues. researchgate.netnih.gov This modular approach allows for the rapid exploration of chemical space to identify compounds with enhanced activity or novel functions. nsf.gov

Biosynthetic Engineering: This involves genetically modifying the BGC of mitorubrinic acid to produce new derivatives. Techniques include:

Gene Knockout: Deleting genes for specific tailoring enzymes can lead to the accumulation of biosynthetic intermediates.

Heterologous Expression: Transferring the entire BGC into a more genetically tractable host organism can facilitate easier manipulation and potentially higher yields. confex.com

Combinatorial Biosynthesis: Introducing genes from other BGCs can add new chemical moieties to the mitorubrinic acid scaffold. nih.gov

These engineering strategies will enable the creation of a diverse set of mitorubrinic acid analogues, providing valuable structure-activity relationship (SAR) data and potentially leading to the development of next-generation therapeutic agents.

Integration of Multi-Omics Data for Comprehensive Understanding

To fully grasp the biology of mitorubrinic acid, from its production to its cellular effects, a systems-level understanding is required. Integrating data from multiple "omics" platforms—genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the biological processes involved. nih.govfrontiersin.org

A Multi-Omics Approach:

Genomics: Provides the blueprint of the BGC and other related genes. nih.govfrontlinegenomics.com

Transcriptomics (RNA-Seq): Reveals which genes in the BGC are expressed under different conditions, linking environmental cues to metabolite production. nih.gov

Proteomics: Identifies the actual enzymes and proteins present, confirming gene expression and revealing post-translational modifications. frontlinegenomics.com

Metabolomics: Directly measures the production of mitorubrinic acid and other related metabolites, providing the ultimate phenotypic output. frontlinegenomics.com

By combining these datasets, researchers can build comprehensive models of the regulatory networks that control mitorubrinic acid biosynthesis. mdpi.comnih.gov This integrated approach can help identify key regulatory factors, optimize production yields, and understand how the producing fungus interacts with its environment. frontiersin.org Furthermore, applying multi-omics to study the effects of mitorubrinic acid on target cells can elucidate its mechanism of action by revealing changes across all molecular layers simultaneously. nih.gov

Advancements in Analytical Platforms for Metabolite Detection

The ability to accurately detect and quantify mitorubrinic acid and its derivatives, often present in complex mixtures, is fundamental to all areas of research. Modern analytical platforms, particularly mass spectrometry (MS), have become indispensable. nih.gov

Key Analytical Technologies:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the cornerstone technique for separating and identifying secondary metabolites. High-resolution mass spectrometry (HRMS) provides precise mass measurements, allowing for confident formula determination. researchgate.net

Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ion, MS/MS provides structural information that is crucial for identifying known compounds and characterizing novel ones. nih.gov

Molecular Networking: This computational approach organizes MS/MS data into networks based on fragmentation similarity, enabling the visualization of entire families of related molecules and accelerating the discovery of new analogues.

These advanced analytical methods allow for sensitive and specific detection of mitorubrinic acid even at trace levels within complex fungal extracts. researchgate.net They are essential for guiding bioassay-guided fractionation, monitoring fermentation processes, and analyzing the products of biosynthetic engineering experiments.

Leveraging Artificial Intelligence and Machine Learning in Mitorubrinic Acid Research

Applications in Mitorubrinic Acid Research:

Genome Mining: AI/ML algorithms can be trained to recognize novel BGCs in genomic data with greater accuracy than current rule-based methods, potentially uncovering new types of azaphilone pathways. nih.gov

Predicting Bioactivity: ML models can be built to predict the biological activity of novel mitorubrinic acid analogues based on their chemical structure, prioritizing which compounds to synthesize and test. roche.comnih.gov

Protein Structure and Function Prediction: AI tools like AlphaFold can predict the 3D structures of enzymes in the mitorubrinic acid BGC, providing insights into their catalytic mechanisms. embl.org

Experimental Design: AI can help design and optimize experiments, from fermentation conditions to multi-omics study designs, by navigating vast parameter spaces more efficiently than traditional methods. anl.govfda.gov

Q & A

Basic Research Questions

Q. What experimental methodologies are used to identify and characterize (S)-mitorubrinic acid in fungal species?

  • Answer : (S)-Mitorubrinic acid is typically identified using ultra-performance liquid chromatography coupled with photodiode array detection and electrospray ionization quadrupole time-of-flight mass spectrometry (UPLC-PDA/ESI-Q-TOF MS) . This technique allows for precise separation, UV-visible spectral analysis, and high-resolution mass determination to confirm structural identity . For example, in Penicillium marneffei, gene knockout mutants (e.g., pks11 and pks12) showed loss of yellow pigments, which were later confirmed as mitorubrinic acid and mitorubrinol via comparative chromatographic profiling against wild-type strains .

Q. How do polyketide synthase (PKS) genes contribute to the biosynthesis of (S)-mitorubrinic acid?

  • Answer : Two non-reducing PKS genes (pks11 and pks12) are sequentially involved in (S)-mitorubrinic acid biosynthesis. Pks12 synthesizes orsellinic acid, a tetraketide starter unit, which is then methylated by Pks11 using S-adenosylmethionine. This sequential action results in the formation of mitorubrinic acid, as demonstrated through isotopic labeling and gene knockout experiments in P. marneffei .

Q. What are the primary biological roles of (S)-mitorubrinic acid in fungal pathogenicity?

  • Answer : (S)-Mitorubrinic acid enhances fungal survival in macrophages, a key virulence mechanism. In P. marneffei, knockout mutants of pks11 or pks12 showed reduced survival in murine and human macrophage models (e.g., J774 and THP1 cells) and lower lethality in mouse infection assays compared to wild-type strains. This suggests the compound aids in evading host immune responses .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivities of (S)-mitorubrinic acid across studies?

  • Answer : Contradictions (e.g., weak PfDHODH inhibition vs. macrophage survival enhancement) may arise from species-specific biosynthetic pathways or assay conditions. Systematic reviews (e.g., COSMOS-E guidelines) recommend:

  • Comparative metabolomics : Compare compound profiles across fungal species (e.g., P. marneffei vs. P. funiculosum) .
  • Dose-response validation : Replicate assays under standardized conditions (e.g., IC50 for trypsin inhibition: 41 µM in P. funiculosum) .
  • Genetic context : Verify PKS gene clusters’ regulatory elements (e.g., SAT domains in pks11/pks12) that may alter product specificity .

Q. What strategies are effective for elucidating the dual PKS-dependent biosynthesis pathway of (S)-mitorubrinic acid?

  • Answer : Key approaches include:

  • Gene cluster analysis : Use CRISPR-Cas9 to delete pks11/pks12 and observe intermediate accumulation (e.g., orsellinic acid in pks11 mutants) .
  • Isotopic tracing : Feed 13C^{13}\text{C}-labeled precursors to track methyl group incorporation via pks11’s methyltransferase domain .
  • Heterologous expression : Express pks11/pks12 in model fungi (e.g., Aspergillus nidulans) to isolate pathway enzymes .

Q. How can researchers design experiments to assess the ecological significance of (S)-mitorubrinic acid beyond pathogenicity?

  • Answer : Apply multi-omics integration :

  • Transcriptomics : Compare gene expression in P. marneffei under host-mimicking conditions (e.g., low iron) to identify regulatory links between PKS genes and stress responses .
  • Ecological assays : Test antifungal/antibacterial properties of purified (S)-mitorubrinic acid against soil competitors .
  • Structural analogs : Synthesize derivatives to probe structure-activity relationships (e.g., modifying the methyl group) .

Methodological Guidance

Q. What statistical frameworks are suitable for analyzing virulence data in (S)-mitorubrinic acid studies?

  • Answer : Use Kaplan-Meier survival curves with log-rank tests for mouse model data (e.g., p < 0.05 for mutant vs. wild-type lethality) . For macrophage assays, apply ANOVA with Tukey’s post hoc test to compare intracellular survival rates across genotypes .

Q. How should researchers document experimental protocols for replicating (S)-mitorubrinic acid biosynthesis studies?

  • Answer : Follow IMRaD guidelines :

  • Methods : Detail gene knockout vectors (e.g., pPW1459 plasmid), culture conditions (e.g., 25°C for P. marneffei), and MS parameters (e.g., ESI-Q-TOF in positive ion mode) .
  • Supplemental Data : Provide NMR spectra, primer sequences, and raw chromatograms in open-access repositories .

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